![molecular formula C11H19NO3 B1477912 Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1262407-85-1](/img/structure/B1477912.png)

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Übersicht

Beschreibung

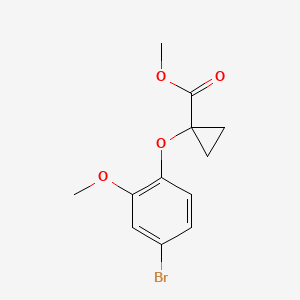

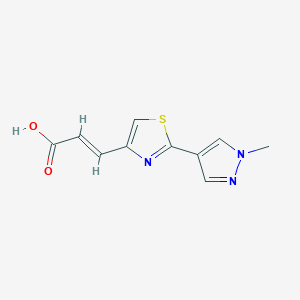

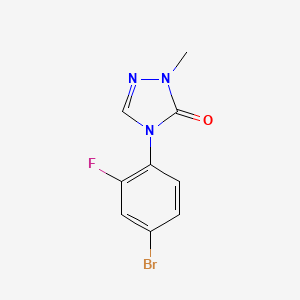

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C₁₀H₁₇NO₄. It belongs to the spirocyclic family and contains a tert-butyl group, a hydroxy group, and a carboxylate moiety. The compound’s spiro structure gives it unique properties and potential applications in drug discovery and design .

Synthesis Analysis

The synthesis of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves the reaction of appropriate precursors. While specific synthetic routes may vary, the key steps likely include spirocyclization and functional group transformations. Researchers have developed expedient synthetic routes to access this novel module, which can serve as a building block for further chemical modifications .Molecular Structure Analysis

The compound’s molecular structure consists of a seven-membered spiro ring system, with a tert-butyl group attached to the spiro carbon. The hydroxy group is positioned at the 7-position, and the carboxylate group is at the 5-position. The spirocyclic arrangement contributes to its stability and potential biological activity .Chemical Reactions Analysis

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. Researchers can explore its reactivity and functional group transformations to develop derivatives with desired properties .Physical and Chemical Properties Analysis

Safety and Hazards

Wissenschaftliche Forschungsanwendungen

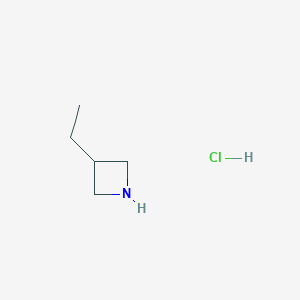

Chemical Synthesis and Medicinal Chemistry

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate and related compounds are significant in the synthesis of complex molecules. Meyers et al. (2009) describe scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that facilitates selective derivation on azetidine and cyclobutane rings, thus providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009). This highlights the role of these compounds in diversifying the chemical space accessible for drug development and other applications.

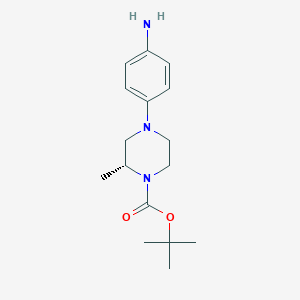

Enantioselective Synthesis

The enantioselective synthesis of 4-substituted proline scaffolds, important in medicinal chemistry, has been facilitated by derivatives of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate. López et al. (2020) have developed a catalytic and enantioselective preparation of (S)-4-methyleneprolinate, transforming it into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

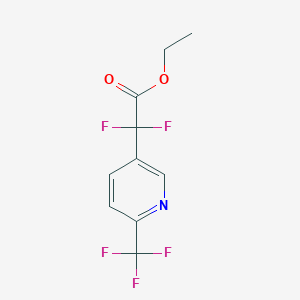

Antibacterial Drug Development

Derivatives of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate have been used in the design and synthesis of novel compounds with potent antibacterial activity against respiratory pathogens. For instance, Odagiri et al. (2013) designed and synthesized compounds exhibiting potent in vitro antibacterial activity against various pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting the potential of these compounds in developing new antibacterial drugs (Odagiri et al., 2013).

NMR Spectroscopy and Absolute Configuration Determination

Compounds related to tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate have been used in studies involving NMR spectroscopy to assign the absolute configurations of complex molecules. Jakubowska et al. (2013) synthesized esters of these compounds and determined their absolute configurations based on NOESY correlations, showcasing the utility of these compounds in advanced spectroscopic studies and stereochemical analysis (Jakubowska et al., 2013).

Eigenschaften

IUPAC Name |

tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDGHBGXDMQQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate](/img/structure/B1477847.png)

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1477852.png)